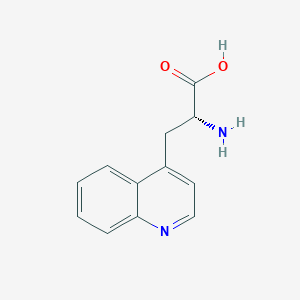![molecular formula C18H13Cl B12519826 1-[2-(4-Chlorophenyl)ethenyl]azulene CAS No. 652142-04-6](/img/structure/B12519826.png)
1-[2-(4-Chlorophenyl)ethenyl]azulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Chlorophenyl)ethenyl]azulene is a chemical compound known for its unique structure, which combines the azulene and chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)ethenyl]azulene typically involves the following steps:
Starting Materials: Azulene and 4-chlorobenzaldehyde.
Reaction: The reaction is carried out using a Wittig reaction, where a phosphonium ylide reacts with 4-chlorobenzaldehyde to form the desired ethenyl linkage.
Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran or dichloromethane are commonly used.
Industrial Production Methods: While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(4-Chlorophenyl)ethenyl]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the azulene ring, introducing various substituents like nitro, sulfonyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sulfuric acid or nitric acid for nitration, and alkyl halides for alkylation.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted azulene.
Substitution: Nitro, sulfonyl, or alkyl-substituted azulene derivatives.
Aplicaciones Científicas De Investigación
1-[2-(4-Chlorophenyl)ethenyl]azulene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes and pigments due to its unique color properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Chlorophenyl)ethenyl]azulene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a candidate for therapeutic applications.
Comparación Con Compuestos Similares
1-[2-(4-Bromophenyl)ethenyl]azulene: Similar structure but with a bromine atom instead of chlorine.
1-[2-(4-Methylphenyl)ethenyl]azulene: Contains a methyl group instead of chlorine.
1-[2-(4-Nitrophenyl)ethenyl]azulene: Contains a nitro group instead of chlorine.
Uniqueness: 1-[2-(4-Chlorophenyl)ethenyl]azulene is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. The combination of azulene and chlorophenyl groups also imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
652142-04-6 |
|---|---|
Fórmula molecular |
C18H13Cl |
Peso molecular |
264.7 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenyl)ethenyl]azulene |
InChI |
InChI=1S/C18H13Cl/c19-17-12-7-14(8-13-17)6-9-16-11-10-15-4-2-1-3-5-18(15)16/h1-13H |
Clave InChI |
DQYBHLPLFWGYJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12519748.png)
![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
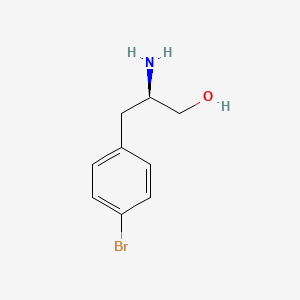
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
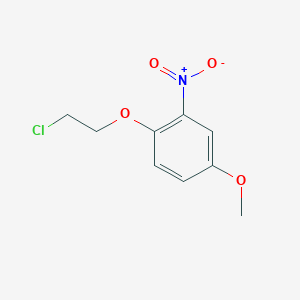
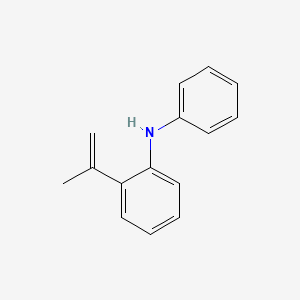
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
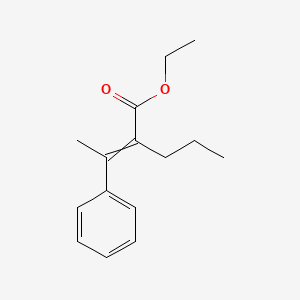
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)

![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
